Antibiotic P42-1
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(13R,21R,24S)-6-amino-3,24,28-trihydroxy-21-methoxy-7-methyl-14,16,19-trioxa-6-azaheptacyclo[15.11.1.02,11.04,9.013,29.018,27.020,25]nonacosa-1(29),2(11),3,7,9,17,20(25),27-octaene-5,26-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O9/c1-9-5-10-6-11-7-14-18-19(15(11)21(31)16(10)27(34)29(9)28)23(33)20-22(32)17-12(30)3-4-13(35-2)24(17)38-26(20)25(18)37-8-36-14/h5-6,12-14,30-31,33H,3-4,7-8,28H2,1-2H3/t12-,13+,14+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQUSQASXBNKCW-BFHYXJOUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC3=C(C4=C5C(C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)C(CCC7O)OC)C(=C2C(=O)N1N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=CC3=C(C4=C5[C@@H](C3)OCOC5=C6C(=C4O)C(=O)C7=C(O6)[C@@H](CC[C@@H]7O)OC)C(=C2C(=O)N1N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Discovery and Historical Context of Antibiotic P42 1
Isolation and Identification of Antibiotic P42-1 from Microbial Sources
This compound was initially identified through the systematic investigation of soil-derived microorganisms, a common approach during the mid to late 20th century that yielded numerous clinically important antibiotics.
This compound was first described in 1972 by Soviet researchers who isolated it from soil-derived Actinomyces strains. vulcanchem.com The producing organism was initially characterized taxonomically as Actinomyces tumemacerans. vulcanchem.com While the specific detailed cultivation conditions used in the original isolation were not extensively detailed in the provided information, the general approach for cultivating antibiotic-producing actinomycetes typically involves growing the microorganisms in large containers with controlled conditions, including oxygen concentration, temperature, pH, and nutrients, to maximize the yield of secondary metabolites like antibiotics. wikipedia.org Modern phylogenetic analysis might potentially reclassify this strain within the Streptomyces genus. vulcanchem.com
Early characterization studies revealed that this compound possessed potent antimicrobial activity against a range of pathogens. It demonstrated significant efficacy against clinically relevant Gram-positive bacteria, such as Staphylococcus aureus, including MRSA and VRSA strains, with reported Minimum Inhibitory Concentration (MIC) ranges between 0.005 and 0.1 µg/ml. vulcanchem.com The compound also showed activity against Mycobacterium tuberculosis, including MDR-TB strains, with MICs ranging from 1.0 to 5.0 µg/ml. vulcanchem.com Fungal species, such as Candida albicans (including fluconazole-resistant isolates), were also susceptible, with MICs between 0.1 and 1.0 µg/ml. vulcanchem.com Enterococcus faecalis, including vancomycin-resistant strains (VRE), showed susceptibility with MICs from 0.05 to 0.5 µg/ml. vulcanchem.com In contrast, Gram-negative bacteria generally exhibited intrinsic resistance to this compound, typically showing MICs of ≥50 µg/ml, likely due to the impermeability of their outer membrane. vulcanchem.comcaymanchem.comscite.ai
The following table summarizes some of the reported antimicrobial activity data:
| Organism | MIC Range (µg/ml) | Key Susceptible Strains |
| Staphylococcus aureus | 0.005-0.1 | MRSA, VRSA |
| Mycobacterium tuberculosis | 1.0-5.0 | H37Rv, MDR-TB |
| Candida albicans | 0.1-1.0 | Fluconazole-resistant isolates |
| Enterococcus faecalis | 0.05-0.5 | Vancomycin-resistant (VRE) |
| Gram-negative bacteria | ≥50.0 | Minimal activity |
Parallel research in Japan in 1973 independently isolated the same compound from Streptomyces species, establishing its identity with the previously characterized Kanchanomycin through comparative spectral analysis. vulcanchem.comcaymanchem.com This dual discovery underscored the compound's presence in geographically distinct microbial populations.
Historical Context within Antibiotic Discovery
The discovery of this compound in the early 1970s took place during a period that followed the "golden age" of antibiotic discovery, which is generally considered to be from the 1940s to the 1960s. ourworldindata.orgnih.govreactgroup.org This earlier period saw the discovery and introduction of most of the major classes of antibiotics used today, including penicillin, streptomycin, tetracyclines, and erythromycin, many of which were also derived from soil bacteria, particularly actinomycetes. wikipedia.orgourworldindata.orgreactgroup.orgbiorxiv.orgmed.or.jpmdis.edu.sg
Xanthones represent a class of natural products with diverse biological activities, including antimicrobial properties. mdpi.comnih.gov While a specific detailed chronology of related xanthone (B1684191) antibiotic discoveries leading up to or immediately following this compound was not explicitly provided in the search results, xanthones have been recognized for their various pharmacological activities, such as antibacterial, antifungal, and anti-inflammatory effects. mdpi.comnih.gov The discovery of this compound, a complex xanthone derivative, contributed to the growing interest in exploring xanthones from natural sources for their potential therapeutic applications. Research into the structure-activity relationship of xanthones has been a focus in the years since, aiming to utilize them effectively in medicine. mdpi.com
In the early 1970s, when this compound was discovered, the field of antibiotic research was grappling with the emergence of resistance to existing drugs. vulcanchem.comnih.govbcm.edunih.govmdpi.comunibas.ch The search for novel antibiotics with different mechanisms of action or broader spectra against resistant strains was a significant focus. This compound's potent activity against Gram-positive bacteria, mycobacteria, and fungi, coupled with its limited activity against Gram-negative bacteria, positioned it within the spectrum of agents primarily targeting certain types of infections. vulcanchem.comcaymanchem.comscite.ai Contemporaneously discovered antimicrobials might have included semi-synthetic modifications of existing classes or new compounds from different structural families, each with their own distinct activity profiles and mechanisms. For instance, the synthetic antimicrobial agent nalidixic acid, a quinolone, was obtained in 1962, and subsequent quinolones with broader spectra were developed later. med.or.jp Glycopeptide antibiotics, like vancomycin, were also discovered from soil bacteria and are effective against Gram-positive organisms, including MRSA. med.or.jpdrugtargetreview.com The emergence of resistance to various classes, such as penicillin, cephalosporins, and others, highlighted the ongoing need for new discoveries like this compound, even as the rate of discovering entirely new classes began to slow after the "golden age." nih.govreactgroup.orgmed.or.jpnih.govmdpi.comunibas.ch The unique hexacyclic framework of this compound, merging xanthone, isoquinoline, and benzodioxin moieties, distinguishes it structurally from many other antibiotic classes discovered around that time. vulcanchem.com
Chemical Synthesis and Biosynthetic Pathways of Antibiotic P42 1
Strategies for Laboratory Synthesis of Antibiotic P42-1
Laboratory synthesis of complex antibiotics can involve either total synthesis, building the molecule from simpler precursors, or semi-synthetic modifications, where a naturally produced intermediate is chemically altered nih.govharvard.edu.
Total Synthesis Approaches
Semi-synthetic Modifications
Semi-synthetic modifications involve chemically altering a naturally produced compound or intermediate to create new derivatives. This approach can be used to improve properties like solubility, reduce toxicity, or enhance activity vulcanchem.comnih.govnih.gov. For Albofungin (B1666813), structural modification studies have focused on targeted substitutions to potentially mitigate toxicity vulcanchem.com. For example, analogues with ethyl groups replacing the C4 methoxy (B1213986) group showed reduced cytotoxicity while retaining anti-MRSA activity vulcanchem.com. Acylation of the C13 amino group resulted in N-acetyl derivatives with improved aqueous solubility and longer plasma half-life in rats vulcanchem.com.
Data Table: Examples of Semi-synthetic Modifications of Albofungin
| Modification Site | Description of Modification | Observed Effect (vs. Parent Compound) | Source |
| C4 Methoxy | Replacement with ethyl group | 10-fold reduced cytotoxicity, maintained anti-MRSA activity | vulcanchem.com |
| C13 Amino | Acylation (N-acetyl derivatives) | Improved aqueous solubility (8 mg/ml), 3× longer plasma half-life in rats | vulcanchem.com |
Elucidation of Biosynthetic Pathways
The native biosynthesis of this compound occurs in Streptomyces species vulcanchem.com. Understanding the biosynthetic pathway involves identifying the precursor molecules, the enzymatic steps involved in their conversion, and the genetic determinants that encode these enzymes neobioscience.commdpi.comuky.edumdpi.comnih.govbeilstein-journals.orgfrontiersin.orgnih.govresearchgate.netcmu.eduresearchgate.net.
Precursor Identification and Incorporation Studies
The biosynthesis of Albofungin involves a Type II polyketide synthase (PKS) system coupled with nonribosomal peptide synthetase (NRPS) modules vulcanchem.com. The pathway is initiated with malonyl-CoA elongation, which is a common building block in polyketide biosynthesis vulcanchem.com. Subsequent steps involve cyclization to form the xanthone (B1684191) core vulcanchem.com. While specific precursor incorporation studies for Albofungin are not detailed in the provided snippets, polyketide biosynthesis typically utilizes acyl-CoA derivatives like malonyl-CoA as extender units vulcanchem.commdpi.com.
Enzymatic Steps and Genetic Determinants of Biosynthesis
The biosynthesis of Albofungin involves a series of enzymatic reactions catalyzed by enzymes encoded within a biosynthetic gene cluster vulcanchem.comfrontiersin.orgnih.gov. The pathway includes malonyl-CoA elongation, cyclization to form the xanthone core, oxidative coupling, and amination steps to introduce the nitrogen-containing heterocycles vulcanchem.com. Gene cluster analysis of Albofungin-producing strains has revealed a Type II PKS system and NRPS modules vulcanchem.com.
Role of Specific Genes in Biosynthetic Gene Clusters
Biosynthetic gene clusters (BGCs) are organized groups of genes responsible for the production of specialized metabolites like antibiotics frontiersin.orgnih.gov. For Albofungin, a 72 kb gene cluster containing 72 open reading frames has been identified in Streptomyces chrestomyceticus frontiersin.org. This cluster encodes for a Type II PKS system, tailoring enzymes, regulators, and transporters frontiersin.org. The minimal PKS genes are involved in the initial polyketide chain elongation and cyclization frontiersin.org. Tailoring enzymes catalyze modifications such as hydroxylations, methylations, and cyclizations that shape the final structure of Albofungin vulcanchem.comfrontiersin.org. Regulator genes control the expression of the biosynthetic genes, and transporter genes are involved in the export of the synthesized antibiotic frontiersin.org. For instance, acyl-CoA carboxylases (e.g., Alb51, Alb58) are proposed to catalyze the carboxylation of acetyl-CoA to malonyl-CoA, initiating the biosynthetic pathway frontiersin.org.
Regulation of Biosynthetic Gene Expression
The expression of genes within the albofungin biosynthetic gene cluster is subject to regulation by pathway-specific and global regulatory systems. Research has identified specific positive regulators crucial for albofungin biosynthesis in Streptomyces chrestomyceticus. These include Alb22, a transcriptional enhancer belonging to the TenA family, and Alb45, a regulator from the Streptomyces antibiotic regulatory protein (SARP) family nih.gov. These regulators are typically located in proximity to the polyketide synthase genes within the BGC nih.gov. Overexpression of such positive regulators has been demonstrated as an effective strategy to enhance the production of secondary metabolites, including antibiotics nih.gov. The SARP family regulators, like Alb45, are known to activate the transcription of targeted biosynthetic gene clusters nih.gov.
Optimization of Microbial Production in Research Settings
Optimization of this compound production in research settings primarily focuses on enhancing microbial fermentation processes. Studies have successfully achieved albofungin production through bacterial fermentation, with reported yields reaching 153 ± 22.7 mg L⁻¹ in Streptomyces chrestomyceticus BCC 24770 nih.gov.
Optimization strategies commonly employed for antibiotic production in Streptomyces species involve the manipulation of various culture conditions. These include adjusting nutritional parameters such as the type and concentration of carbon and nitrogen sources, as well as physical parameters like pH, temperature, incubation time, and aeration (rotary speed) fishersci.calipidmaps.orgmims.com. For instance, studies on optimizing antibiotic production in other Streptomyces strains have investigated carbon sources like sucrose, soluble starch, and glucose, and nitrogen sources such as soybean meal, peptone, and casein lipidmaps.orgmims.com. Optimal pH values for antibiotic production in Streptomyces cultures are often reported to be near neutral, although variations exist depending on the specific strain mims.com. Similarly, temperature and incubation time are critical factors influencing yield lipidmaps.orgmims.com.
Statistical optimization methods, such as Response Surface Methodology (RSM) and Central Composite Design (CCD), are valuable tools used in research to systematically evaluate the impact of multiple parameters and their interactions on antibiotic production, leading to improved yields fishersci.calipidmaps.orgmims.comebi.ac.uk. Furthermore, genetic manipulation techniques, including the overexpression of target regulatory genes within the biosynthetic cluster, have been shown to significantly increase the production of antibiotics in engineered Streptomyces strains wikipedia.org. Heterologous expression of the albofungin BGC in non-producing Streptomyces hosts, such as Streptomyces coelicolor, has also been explored, confirming the functionality of the cluster, although the production yield may be lower compared to the native producer strain nih.govnih.gov.
Molecular Mechanism of Action of Antibiotic P42 1
Identification of Primary Molecular Targets within Microbial Cells
The primary molecular targets identified for Antibiotic P42-1 (Albofungin) are bacterial DNA and the cell membrane. nih.gov
Interaction with Essential Cellular Processes
This compound interacts with essential cellular processes by intercalating into DNA, which leads to the inhibition of DNA replication and transcription. nih.gov This intercalation suggests a direct interference with the machinery responsible for maintaining and expressing the genetic information of the bacterial cell. Additionally, at concentrations exceeding the minimum inhibitory concentration (MIC), Albofungin (B1666813) has been shown to induce membrane depolarization in Staphylococcus aureus, indicating a disruptive effect on the cell membrane. nih.gov While antibiotics can target other essential processes such as translation (protein synthesis) or cell wall synthesis neobioscience.comnorman-network.com, detailed interactions of Albofungin with these specific pathways are not extensively described in the available research.
Binding Sites and Conformational Changes Induced by this compound
Studies on the interaction of this compound with DNA have shown preferential binding to AT-rich regions through intercalation. nih.gov This suggests that the compound inserts itself between the base pairs in DNA sequences enriched with adenine (B156593) and thymine. In the case of membrane disruption, Albofungin's activity in S. aureus is linked to binding with cardiolipin (B10847521). nih.gov While these findings identify general areas of interaction, detailed information regarding specific molecular binding sites at the atomic level and the precise conformational changes induced in target molecules upon binding of this compound is limited in the provided literature.
Cellular Responses to this compound Exposure
Exposure of microbial cells to this compound triggers specific cellular responses, primarily related to the inhibition of essential biosynthetic processes and potentially the induction of stress responses.
Inhibition of Macromolecular Synthesis
Induction of Stress Responses in Target Organisms
While general mechanisms of antibiotic-induced stress responses in bacteria are known, such as the induction of oxidative stress, SOS response (in response to DNA damage), and envelope stress responses, specific research detailing the induction of particular stress responses in target organisms upon exposure to this compound is not provided in the search results.
Limited Activity and Non-Targeted Effects in Gram-Negative Bacteria
Gram-negative bacteria generally display intrinsic resistance to this compound, with reported Minimum Inhibitory Concentrations (MICs) typically at or above 50 μg/ml. vulcanchem.com This limited activity is primarily attributed to the impermeability of the Gram-negative outer membrane, which acts as a barrier preventing the compound from reaching its intracellular targets. vulcanchem.com
Despite this intrinsic resistance, research has explored strategies to enhance the activity of this compound against Gram-negative pathogens. Synergy studies have demonstrated an increased effectiveness against Pseudomonas aeruginosa when this compound is combined with polymyxin (B74138) B nonapeptide, resulting in an 8-fold reduction in the MIC. vulcanchem.com This suggests that agents capable of disrupting the outer membrane can facilitate the entry of this compound, thereby overcoming the natural resistance mechanism in these bacteria.
Investigation of Non-Antimicrobial Biological Activities (e.g., anti-HIV reverse transcriptase activity)
Beyond its well-documented antimicrobial effects, this compound has been found to possess other significant biological activities, highlighting its potential for non-antimicrobial applications. Notably, it has been identified as an inhibitor of HIV-1 Reverse Transcriptase. vulcanchem.comcaymanchem.com In cell-free assays, this compound demonstrated inhibition of this key viral enzyme with an IC₅₀ value of 1 μM. vulcanchem.comcaymanchem.com
Further investigations into the non-antimicrobial profile of this compound have revealed its activity as a Topoisomerase II poison, with an EC₅₀ of 0.8 μM in human lymphoma cells. vulcanchem.com Topoisomerase II is an essential enzyme in eukaryotic cells involved in DNA replication and transcription, and its inhibition can lead to DNA damage and cell death. vulcanchem.com Additionally, this compound has shown the ability to modulate PPAR-γ, a nuclear receptor involved in various cellular processes including adipogenesis and inflammation, inducing 40% activation at a concentration of 10 μM. vulcanchem.com
Molecular Basis of Eukaryotic Cell Interactions (e.g., HeLa cell cytotoxicity for research)
This compound exhibits cytotoxicity towards eukaryotic cells, which has been observed in various cell lines, including HeLa cells. caymanchem.com Studies have reported that this compound is cytotoxic to HeLa cells at concentrations ranging from 0.005 to 0.01 μg/ml. caymanchem.com
While the precise molecular basis for this compound's cytotoxicity in eukaryotic cells is not as extensively characterized as its antibacterial mechanisms, its identified non-antimicrobial activities offer insights. The ability of this compound to intercalate into DNA and disrupt membranes in bacteria vulcanchem.com could potentially contribute to its interactions with eukaryotic cells. More directly, its activity as a Topoisomerase II poison in human cells vulcanchem.com provides a clear molecular target through which it can exert cytotoxic effects by interfering with DNA processes essential for cell survival and proliferation. The observed cytotoxicity in cell lines like HeLa has positioned this compound as a compound of interest in non-clinical research exploring its effects on eukaryotic cellular processes.
Exploration of Alternative Therapeutic Research Avenues (non-clinical)
The diverse biological activities of this compound beyond bacterial inhibition suggest several non-clinical research avenues for exploring its therapeutic potential. The demonstrated inhibition of HIV-1 Reverse Transcriptase indicates a potential area of research in antiviral therapy, specifically targeting retroviruses. vulcanchem.comcaymanchem.com Although this is a non-clinical avenue, further investigation into the mechanism and specificity of this inhibition could be valuable.
The identification of this compound as a Topoisomerase II poison in human cancer cells points towards potential research in oncology. vulcanchem.com The cytotoxicity observed in HeLa cells caymanchem.com, a widely used cancer cell line, further supports the exploration of this compound or its derivatives as potential lead compounds for the development of anti-cancer agents in non-clinical settings. Research in this area would focus on understanding the specific interactions with eukaryotic Topoisomerase II, the induction of DNA damage, and the pathways leading to cell death in cancer cells.
Furthermore, the modulation of PPAR-γ by this compound vulcanchem.com opens up research possibilities in metabolic and inflammatory disorders, where PPAR-γ agonists or modulators are of interest. These non-clinical research avenues leverage the distinct molecular interactions of this compound with host cellular components and pathways, offering alternative perspectives on its potential utility beyond its primary classification as an antibiotic.
Data Table: Selected Biological Activities of this compound
| Activity | Target/Organism | Value | Assay Type | Source |
| Antimicrobial Activity (MIC) | Gram-negative bacteria | ≥ 50 μg/ml | vulcanchem.com | |
| HIV-1 Reverse Transcriptase | Enzyme (cell-free) | IC₅₀ 1 μM | Cell-free assay | vulcanchem.comcaymanchem.com |
| Topoisomerase II Poisoning | Human lymphoma cells | EC₅₀ 0.8 μM | vulcanchem.com | |
| PPAR-γ Modulation | 40% activation at 10 μM | Adipocyte differentiation assay | vulcanchem.com | |
| Cytotoxicity | HeLa cells | 0.005-0.01 μg/ml | caymanchem.com |
Antimicrobial Spectrum and Mechanistic Characterization of Antibiotic P42 1 Activity
Comprehensive Spectrum of Activity
Antibiotic P42-1 exhibits a wide range of inhibitory actions against a diverse group of microorganisms. Its activity is particularly pronounced against Gram-positive bacteria and extends to various fungal and mycobacterial species.
The antibiotic displays potent activity against a variety of Gram-positive bacteria. Notably, albofungin (B1666813) and its derivatives have shown strong bioactivities in the nanomolar range against these bacteria nih.gov. The presence of a rare N-aminoamide in the A ring of the albofungin structure is suggested to be crucial for its bioactivity against Gram-positive bacteria nih.gov.
Albofungin, identical to this compound, is known to possess antifungal properties nih.gov. While specific minimal inhibitory concentration (MIC) data for a broad range of fungi is not extensively detailed in the available research, the general antifungal activity of this class of compounds is acknowledged nih.gov. Further research into amphiphilic derivatives of the structurally related kanamycin has shown that modifications can enhance antifungal efficacy against a panel of fungi, with MICs ranging from 2–8 μg/mL against azole-resistant Candida albicans frontiersin.org.
The structural similarity of this compound to aminoglycosides like kanamycin suggests potential activity against mycobacteria. Kanamycin is utilized as a second-line treatment for infections caused by Mycobacterium tuberculosis nih.gov. Studies have reported that wild-type kanamycin-susceptible M. tuberculosis strains typically have MICs of 3 μg/ml or less nih.gov. More specifically, for 72 strains of M. tuberculosis, the majority of susceptible strains required MICs of 2.5 μg/ml or less nih.gov.
In vitro studies have established the Minimum Inhibitory Concentrations (MIC) of albofungin and its derivatives against several pathogenic Gram-positive bacteria. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism chosunobr.org. While extensive data on Minimal Bactericidal Concentrations (MBC), the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum, is limited for this compound, the available MIC data provides a strong indication of its potent antibacterial activity.
Table 1: Minimal Inhibitory Concentration (MIC) of Albofungin Derivatives Against Pathogenic Gram-Positive Bacteria nih.gov
| Test Organism | Compound 1 (nM) | Compound 2 (nM) | Compound 3 (nM) | Compound 4 (nM) |
|---|---|---|---|---|
| MRSA ATCC 43300 | <0.1 | 30 | <0.1 | 0.1 |
| Staphylococcus aureus ATCC 25923 | 0.4 | 30 | <0.1 | 0.1 |
| Staphylococcus aureus B04 | 6.3 | 30 | <0.1 | 3.6 |
Note: Lower MIC values indicate greater antimicrobial activity.
Activity Against Multidrug-Resistant (MDR) Phenotypes in Research Strains
A significant aspect of this compound's profile is its efficacy against multidrug-resistant (MDR) bacteria, a growing global health concern. Albofungin has been described as a promising broad-spectrum antimicrobial compound against such challenging pathogens mdpi.com.
Its activity extends to several "ESKAPE" pathogens, which are a group of bacteria (including Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) known for their capacity to develop antimicrobial resistance frontiersin.org.
The effectiveness of this compound against resistant strains is rooted in its unique mechanism of action. Albofungin acts as a bacterial transglycosylase inhibitor frontiersin.org. This enzyme is essential for peptidoglycan synthesis, a critical component of the bacterial cell wall. By inhibiting this process, albofungin disrupts cell wall integrity, a mechanism distinct from many commonly used antibiotics nih.gov.
This mode of action allows it to bypass some common resistance mechanisms. For instance, resistance to beta-lactam antibiotics often involves the production of beta-lactamase enzymes that inactivate the drug. Since albofungin targets a different step in cell wall synthesis, it can remain effective against such resistant strains.
Furthermore, studies on drug-resistant Vibrio parahaemolyticus have shown that albofungin can rapidly destroy the integrity and permeability of the bacterial cell membrane nih.gov. This membrane-disrupting activity contributes to its potent bactericidal effects and its ability to eradicate biofilms, which are often associated with high levels of antibiotic resistance nih.govmdpi.com. The mechanism also involves the inhibition of flagella assembly pathways and secretion system proteins, further highlighting its multifaceted approach to overcoming bacterial defenses mdpi.com.
While the direct interaction of this compound with other resistance mechanisms like efflux pumps—which actively remove antibiotics from the bacterial cell—has not been fully elucidated, its ability to quickly compromise the cell membrane may reduce the effectiveness of such pumps youtube.com.
Information regarding "this compound" is not available in the public domain.
Extensive searches for the chemical compound "this compound" have yielded no specific, verifiable information. The name does not correspond to any known antibiotic in publicly accessible scientific literature, chemical databases, or pharmaceutical records.
Therefore, it is not possible to provide an article on its antimicrobial spectrum, mechanistic characterization, or potency against resistant isolates as outlined in the request. The subject "this compound" appears to be either a non-existent compound, a highly specific internal designation not released publicly, or a fictional name.
Mechanisms of Resistance to Antibiotic P42 1
Acquired Resistance Mechanisms
Acquired resistance is primarily driven by selective pressure exerted by the antibiotic, leading to the emergence of bacterial strains with specific adaptations that confer survival. mdpi.com These adaptations include altering the antibiotic's target, chemically inactivating the drug, actively pumping it out of the cell, or preventing its entry.
One of the most common mechanisms of antibiotic resistance involves the alteration of the specific bacterial component that the drug targets. nih.govnih.gov Such changes, often arising from spontaneous mutations in the bacterial chromosome, can reduce or eliminate the antibiotic's ability to bind to its target, rendering it ineffective. nih.govresearchgate.net
For Antibiotic P42-1, which is hypothesized to act by binding to a specific subunit of the bacterial ribosome to inhibit protein synthesis, resistance can emerge through point mutations in the ribosomal RNA (rRNA) or associated ribosomal proteins. These mutations alter the conformational structure of the binding pocket. For instance, a single nucleotide substitution in the 16S rRNA component of the 30S ribosomal subunit can significantly decrease the binding affinity of P42-1. lmu.edu This prevents the disruption of the decoding process, allowing protein synthesis to continue even in the presence of the antibiotic. lmu.edu Similarly, mutations in genes encoding DNA gyrase or RNA polymerase are known to confer resistance to other classes of antibiotics like quinolones and rifamycins, respectively, by the same principle of reducing drug-target affinity. nih.govresearchgate.net
Table 1: Hypothetical Mutations in the Target Site of this compound and Corresponding Resistance Levels This table illustrates how specific genetic mutations in the bacterial ribosome, the target of P42-1, could theoretically lead to increased resistance, as measured by the Minimum Inhibitory Concentration (MIC).
| Bacterial Strain | Gene Mutated | Specific Mutation | Effect on P42-1 Binding | P42-1 MIC (µg/mL) |
|---|---|---|---|---|
| Wild-Type (Susceptible) | - | None | High Affinity | 2 |
| Resistant Strain A | 16S rRNA | A1408G | Reduced Affinity | 64 |
| Resistant Strain B | rpsL (Ribosomal Protein S12) | K43N | Severely Reduced Affinity | 256 |
| Resistant Strain C | 16S rRNA | G1494C | Moderately Reduced Affinity | 32 |
Another primary strategy for bacterial resistance is the production of enzymes that chemically modify or destroy the antibiotic molecule. nih.govtamucc.edu This mechanism involves either the degradation of the antibiotic or the addition of a chemical group that prevents it from interacting with its target. nih.gov
Bacteria can acquire genes that code for these inactivating enzymes. youtube.com A well-known example is the production of β-lactamases, which hydrolyze the β-lactam ring in penicillins and cephalosporins, rendering them inactive. tamucc.edunih.gov In the case of this compound, if it possesses a chemical structure similar to an aminoglycoside, resistance could be mediated by aminoglycoside-modifying enzymes (AMEs). These enzymes catalyze the transfer of chemical groups—such as acetyl, phosphate, or adenyl groups—to the antibiotic molecule. nih.govresearchgate.net This modification sterically hinders the antibiotic from binding to its ribosomal target. For example, the acetylation of an essential amino group on the P42-1 molecule would prevent its proper docking into the rRNA binding site. nih.gov
Table 2: Examples of Enzymatic Modifications Conferring Resistance to this compound This table provides hypothetical examples of enzymes that could inactivate this compound, the chemical modification they perform, and the resulting impact on the antibiotic's effectiveness.
| Enzyme | Enzyme Class | Reaction Catalyzed | Effect on P42-1 |
|---|---|---|---|
| P42-1-acetyltransferase (PAT-1) | Acyltransferase | Acetylation of an amino group | Prevents ribosomal binding |
| P42-1-phosphotransferase (PPT-2) | Phosphotransferase | Phosphorylation of a hydroxyl group | Inactivates the antibiotic |
| P42-1-nucleotidyltransferase (PNT-1a) | Nucleotidyltransferase | Adenylation of a hydroxyl group | Blocks target interaction |
| P42-1 Hydrolase (PHL-1) | Hydrolase | Cleavage of a critical ester bond | Degrades the antibiotic |
Efflux pumps are membrane proteins that actively transport a wide range of toxic substances, including antibiotics, out of the bacterial cell. mdpi.comscispace.com These systems act as cellular pumps, reducing the intracellular concentration of the antibiotic to sub-toxic levels, thereby allowing the bacteria to survive. youtube.com Efflux pumps are a significant cause of multidrug resistance (MDR) because many are capable of recognizing and exporting multiple classes of antibiotics. nih.gov
Several families of efflux pumps contribute to antibiotic resistance, including the ATP-binding cassette (ABC) superfamily, the major facilitator superfamily (MFS), the multidrug and toxic compound extrusion (MATE) family, and the resistance-nodulation-cell division (RND) family. scispace.comnih.govnih.gov Resistance to this compound can arise from the overexpression of pre-existing (intrinsic) efflux pumps due to mutations in their regulatory genes. mdpi.com For example, in Gram-negative bacteria like Pseudomonas aeruginosa, the overexpression of RND family pumps such as MexAB-OprM is a common mechanism of resistance to many antibiotics. nih.gov A similar system could be responsible for exporting P42-1 from the periplasm, preventing it from reaching its cytoplasmic target. nih.govmdpi.com While overexpression of efflux pumps may initially provide only low-level resistance, it allows the bacteria to persist and provides an opportunity for the acquisition of additional, high-level resistance mutations. mdpi.com
Table 3: Role of Efflux Pump Overexpression in P42-1 Resistance This table shows hypothetical data comparing the gene expression of different efflux pumps in a susceptible (Wild-Type) bacterial strain versus a resistant strain, and the resulting difference in P42-1 MIC.
| Efflux Pump Gene | Pump Family | Relative Gene Expression (Resistant vs. Wild-Type) | P42-1 MIC in Wild-Type (µg/mL) | P42-1 MIC in Overexpressing Strain (µg/mL) |
|---|---|---|---|---|
| pmpM | MFS | 15-fold increase | 2 | 32 |
| rndB | RND | 10-fold increase | 2 | 64 |
| abcA | ABC | 8-fold increase | 2 | 16 |
Bacteria can also resist antibiotics by preventing them from reaching their intracellular targets in the first place. nzva.org.nz This is achieved through reduced permeability of the cell membrane or by living within a protective biofilm community. nih.govyoutube.com
Reduced permeability in Gram-negative bacteria often involves a decrease in the number or size of porin channels in the outer membrane. nzva.org.nzyoutube.com These channels are the primary route of entry for many hydrophilic antibiotics. Mutations that lead to the loss of a specific porin can significantly decrease the uptake of this compound, contributing to resistance.
Biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). nih.govresearchgate.net This matrix acts as a physical barrier, slowing the penetration of antibiotics. nih.govresearchgate.net Furthermore, the physiological conditions within a biofilm—such as slow growth rates, nutrient limitation, and altered gene expression—make the resident bacteria phenotypically less susceptible to antimicrobial agents. nih.govnih.gov The combination of restricted antibiotic penetration and the altered physiological state of biofilm-embedded bacteria can lead to a resistance level up to 1,000 times higher than that of their free-swimming (planktonic) counterparts. nih.govdoaj.org
Table 4: Comparison of this compound Efficacy in Planktonic vs. Biofilm States This table illustrates the reduced effectiveness of this compound against bacteria growing in a biofilm compared to a planktonic (free-floating) state.
| Growth State | Key Characteristics | P42-1 Penetration | Bacterial Metabolic Activity | Minimum Biofilm Eradication Concentration (MBEC) of P42-1 (µg/mL) |
|---|---|---|---|---|
| Planktonic | Free-swimming, individual cells | High | High | 2 (MIC) |
| Biofilm | Community encased in EPS matrix, slow growth | Low / Incomplete | Low / Heterogeneous | >1024 |
Genetic Basis of Resistance Development
The development and spread of the acquired resistance mechanisms described above are fundamentally genetic processes. While resistance can arise from mutations in the bacterial chromosome, the rapid dissemination of resistance, particularly multidrug resistance, is largely facilitated by the horizontal transfer of resistance genes on mobile genetic elements. nih.govnzva.org.nz
Plasmids are small, extrachromosomal DNA molecules that can replicate independently of the chromosome and be transferred from one bacterium to another through a process called conjugation. wikipedia.orgmdpi.com These mobile genetic elements often carry genes that confer resistance to one or more antibiotics. wikipedia.orgnih.gov The acquisition of a single resistance plasmid can instantly convert a susceptible bacterium into a multidrug-resistant one. wikipedia.org
Genes encoding resistance to this compound, such as those for inactivating enzymes or efflux pumps, can be located on plasmids. scispace.com For example, a plasmid could carry a gene for a P42-1-acetyltransferase enzyme. Once this plasmid is transferred to a susceptible bacterium, that bacterium immediately gains the ability to inactivate P42-1. Plasmids carrying resistance genes are a major public health concern because they can be transferred not only between bacteria of the same species but also across different species and genera, facilitating the rapid spread of resistance in both clinical and environmental settings. wikipedia.orgmdpi.commdpi.com The presence of multiple resistance genes on a single plasmid, often for different classes of antibiotics, further accelerates the emergence of multidrug-resistant pathogens. nih.govnih.gov
Table 5: Examples of Hypothetical Plasmids Conferring Resistance to this compound This table describes hypothetical plasmids that carry genes providing resistance to P42-1 and potentially other antibiotics, highlighting their role in the spread of multidrug resistance.
| Plasmid Name | Size (kbp) | Resistance Genes Carried | Host Range | Mode of Transfer |
|---|---|---|---|---|
| pP42R-1 | 85 | pat-1 (P42-1 resistance), blaCTX-M (β-lactam resistance) | Escherichia coli, Klebsiella pneumoniae | Conjugation |
| pP42R-2 | 120 | rndB (efflux pump), qnrS (quinolone resistance) | Pseudomonas aeruginosa, Enterobacter spp. | Conjugation |
| pP42R-3 | 45 | ppt-2 (P42-1 resistance) | Staphylococcus aureus | Conjugation |
Chromosomal Mutations Conferring Resistance6.2.3. Horizontal Gene Transfer Events (Hypothetical or Observed)6.3. Emergence of Resistance in Laboratory Models and Environmental Isolates6.3.1. Phenotypic Characterization of Resistant Strains6.3.2. Molecular Epidemiology of Resistance Traits
It is possible that "this compound" is a misnomer, an internal laboratory code that has not been publicly disclosed, or a hypothetical compound. Without further clarification or an alternative designation for this antibiotic, a detailed and factual article on its specific resistance mechanisms cannot be produced.
Structure Activity Relationships Sar and Analog Development for Antibiotic P42 1
Identification of Key Pharmacophores and Structural Motifs for Antimicrobial Activity
The complex structure of Antibiotic P42-1 contains several distinct regions that contribute to its activity. The hexacyclic framework, encompassing xanthone (B1684191), isoquinoline, and benzodioxin components, is fundamental to its interaction with bacterial targets. vulcanchem.com
Importance of Stereochemistry and Conformation
The stereochemistry and conformation of this compound are integral to its biological function. The molecule possesses complex stereocenters, reflected in its IUPAC name which includes (1S,4R,8aR) designations. vulcanchem.comcaymanchem.com X-ray crystallography of Albofungin (B1666813) confirms a twisted boat conformation in its central tetracyclic system, stabilized by intramolecular hydrogen bonding. vulcanchem.com The activity of many antibiotics is highly dependent on their specific three-dimensional structure and the spatial arrangement of their atoms. pioneerpublisher.comucsd.edu Changes in stereochemistry can significantly impact how a molecule interacts with its biological target, affecting binding affinity and efficacy. pioneerpublisher.com While direct studies explicitly detailing the SAR of each stereocenter or conformational variant of this compound are not provided, the known importance of these features in drug-target interactions strongly suggests their critical role in P42-1's antimicrobial activity.
Rational Design and Synthesis of this compound Analogs
Rational design and synthesis of analogs involve making targeted chemical modifications to the parent compound to improve its properties. This approach is guided by SAR studies and aims to enhance potency, broaden the spectrum of activity, or overcome resistance mechanisms. rroij.commdpi.commdpi.com
Exploration of Chemical Modifications to Enhance Potency
Chemical modifications of this compound have been explored to potentially enhance its potency and improve its pharmacological profile. One area of focus has been mitigating toxicity while maintaining activity. For example, modifications such as the replacement of the C4 methoxy (B1213986) group with ethyl groups in analogs have shown significantly reduced cytotoxicity while retaining anti-MRSA activity. vulcanchem.com Acylation of the C13 amino group has been explored to improve aqueous solubility and plasma half-life. vulcanchem.com These examples highlight how specific chemical changes can lead to analogs with potentially improved therapeutic indices.
Interactive Data Table 1: Examples of this compound Analog Modifications and Effects
| Modification Site | Type of Modification | Observed Effect on Cytotoxicity | Observed Effect on Anti-MRSA Activity | Observed Effect on Solubility | Observed Effect on Plasma Half-life |
| C4 | Methoxy replacement with Ethyl | 10-fold reduced cytotoxicity vulcanchem.com | Maintained anti-MRSA activity vulcanchem.com | Not specified | Not specified |
| C13 | Amino group acylation | Not specified | Not specified | Improved aqueous solubility vulcanchem.com | 3x longer in rats vulcanchem.com |
Modifications to Broaden Spectrum or Overcome Resistance
This compound primarily exhibits activity against Gram-positive bacteria, mycobacteria, and fungi, with minimal activity against Gram-negative bacteria, likely due to outer membrane impermeability. vulcanchem.comcaymanchem.comlibretexts.org Modifications aimed at broadening the spectrum of activity could involve altering the molecule's properties to improve penetration into Gram-negative bacteria. While specific details on modifications to P42-1 for this purpose are not detailed in the provided text, strategies for broadening the spectrum of other antibiotics often involve conjugating them with agents that disrupt the outer membrane or modifying their lipophilicity. mit.edunih.gov The emergence of antibiotic resistance is a significant challenge, and structural modifications can be designed to circumvent known resistance mechanisms. nih.govbiorxiv.orgnih.gov For instance, resistance to some antibiotics can arise from enzymatic inactivation or altered drug targets. mdpi.com Designing analogs that are not substrates for inactivating enzymes or that bind effectively to modified targets are common strategies. nih.govnih.gov Chlorinated derivatives of Albofungin, such as Chloralbofungin, exist, but these have shown reduced antimicrobial potency compared to the parent compound. vulcanchem.com This suggests that while modifications occur naturally or can be synthesized, not all alterations lead to improved activity.
Computational Chemistry and Modeling in SAR Studies
Computational chemistry and molecular modeling play an increasingly important role in SAR studies and the rational design of new antibiotics. rroij.comnih.govuneb.brjmchemsci.com Techniques such as molecular docking and pharmacophore modeling can predict how potential drug molecules interact with their biological targets, aiding in the identification of key structural features and guiding the design of analogs. nih.govuneb.brjmchemsci.com In silico methods can help filter potential synthetic targets, saving time and resources. nih.gov While specific computational studies focused solely on this compound are not extensively detailed in the provided context, the general application of these methods to antibiotic discovery and optimization is well-established. rroij.comnih.govuneb.brjmchemsci.com Computational approaches can be used to analyze the binding modes of this compound to its targets (DNA and bacterial membranes) and predict how structural modifications might affect these interactions. vulcanchem.comjmchemsci.com This can facilitate the design of analogs with enhanced binding affinity or altered target specificity, potentially leading to improved potency or a broader spectrum of activity.
Compound Names and PubChem CIDs
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a receptor (e.g., a protein target) to form a stable complex. embopress.org This method estimates the binding affinity between the ligand and the receptor. Molecular dynamics simulations provide insights into the time-dependent behavior of a molecular system, allowing for the study of the flexibility of both the ligand and the receptor and the stability of the bound complex over time. These techniques are valuable tools in drug discovery for understanding the mechanism of action and guiding the design of new compounds. embopress.orgmdpi.compolyu.edu.hkrsc.org
Specific data from molecular docking and dynamics simulations conducted with this compound (Albofungin) were not found in the provided search results. Studies in this area for Albofungin would likely involve docking the compound into the active sites of its known or potential biological targets, such as bacterial enzymes or HIV reverse transcriptase, to understand the key interactions responsible for its activity.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that seeks to establish a mathematical relationship between a set of numerical descriptors representing the chemical structure of a series of compounds and their measured biological activity. polyu.edu.hknih.govniscpr.res.in By analyzing these relationships, QSAR models can predict the activity of new, untested compounds and provide guidance for the design of analogs with desired properties. Various molecular descriptors, such as physicochemical properties (e.g., lipophilicity, electronic properties) and structural features, are used in QSAR modeling. polyu.edu.hknih.gov
Specific detailed findings from QSAR analyses performed on this compound (Albofungin) or a series of its analogs were not present in the consulted search results. A QSAR study on Albofungin would involve correlating its structural descriptors and those of its analogs with their respective biological activities (e.g., minimum inhibitory concentrations against various microorganisms or IC50 values against enzymes) to develop predictive models.
Pre Clinical Investigation of Antibiotic P42 1 in Model Systems
In Vitro Antimicrobial Assays
In vitro studies are fundamental to characterizing the intrinsic antimicrobial activity of a compound. These assays provide essential data on the spectrum of activity and the concentration required to inhibit or kill microorganisms.
Albofungin (B1666813) (Antibiotic P42-1) has demonstrated potent activity against a range of clinically relevant Gram-positive bacteria, including Staphylococcus aureus (including MRSA and VRSA strains) and Enterococcus faecalis (including VRE strains). nih.gov It also shows activity against Mycobacterium tuberculosis and Candida albicans. nih.gov However, Gram-negative bacteria generally exhibit intrinsic resistance to Albofungin, likely attributable to the impermeability of their outer membrane. nih.gov
The minimum inhibitory concentration (MIC) ranges reported for Albofungin against susceptible organisms are presented in the table below. nih.gov
| Organism | Key Susceptible Strains | MIC Range (µg/ml) |
| Staphylococcus aureus | MRSA, VRSA | 0.005-0.1 |
| Mycobacterium tuberculosis | H37Rv, MDR-TB | 1.0-5.0 |
| Candida albicans | Fluconazole-resistant | 0.1-1.0 |
| Enterococcus faecalis | Vancomycin-resistant (VRE) | 0.05-0.5 |
| Gram-negative bacteria | - | ≥50 |
Time-Kill Kinetics and Post-Antibiotic Effect (PAE)
Time-kill kinetics studies assess the rate at which an antimicrobial agent reduces the viability of a bacterial population over time. The post-antibiotic effect (PAE) refers to the persistent suppression of bacterial growth that occurs after the antibiotic concentration has fallen below the MIC. While these are crucial aspects of pre-clinical characterization, specific detailed data on the time-kill kinetics and PAE of this compound (Albofungin) were not available in the consulted sources.
Synergy and Combination Studies with Other Antimicrobials
Investigating the synergistic potential of an antibiotic in combination with other antimicrobial agents is important for identifying potential combination therapies that could enhance efficacy or prevent the development of resistance. Synergy studies involving this compound have been reported, including enhanced activity against Pseudomonas aeruginosa when combined with polymyxin (B74138) B nonapeptide, resulting in an 8-fold reduction in MIC. nih.gov Comprehensive data on synergy with a broader range of antimicrobials was not detailed in the available information.
Activity in Biofilm Models
Bacterial biofilms are structured communities of bacteria enclosed in a self-produced matrix, which often exhibit increased resistance to antimicrobial agents compared to planktonic (free-floating) bacteria. Evaluating the activity of an antibiotic against bacteria in a biofilm state is critical for understanding its potential in treating biofilm-associated infections. Specific research findings detailing the activity of this compound (Albofungin) in various biofilm models were not found in the provided search results.
In Vivo Efficacy in Non-Human Infection Models
In vivo studies using non-human infection models are essential for evaluating the efficacy of an antimicrobial compound within a living system, which can account for factors such as drug distribution, metabolism, and the host immune response.
Systemic Infection Models (e.g., bacteremia in mice)
Systemic infection models, such as bacteremia in mice, are used to assess the ability of an antibiotic to clear bacteria from the bloodstream and prevent dissemination to organs. While mouse models for various bacterial infections, including Staphylococcus aureus bacteremia, are commonly used in pre-clinical research, specific data on the efficacy of this compound (Albofungin) in systemic infection models were not available in the consulted sources.
Studies on Host-Microbe Interactions in Model Systems
Investigations into the impact of this compound (Albofungin) on host-microbe interactions within defined model systems are a critical aspect of pre-clinical evaluation. Such studies aim to elucidate how the antibiotic influences the complex relationships between a host organism and its associated microbial communities, including both pathogenic and commensal microorganisms. Model systems, ranging from in vitro co-culture setups to in vivo animal models, offer controlled environments to assess these interactions.
Based on the current search results, specific detailed research findings, including quantitative data and data tables directly pertaining to the effects of this compound on host-microbe interactions in various model systems, could not be retrieved. While the antimicrobial activity of Albofungin against certain pathogens like Staphylococcus aureus and Mycobacterium tuberculosis has been noted vulcanchem.com, and its mechanisms of action involving DNA intercalation and membrane disruption are described vulcanchem.com, the available information does not extend to how these properties translate into altered host-microbe dynamics within complex biological systems.
General principles of studying host-microbe interactions in model systems involve assessing changes in microbial population structure, the host immune response to microbial presence under antibiotic pressure, and the potential for the antibiotic to modulate host-derived factors that influence microbial behavior nih.govnih.govfrontiersin.orgasm.orgox.ac.uk. However, specific studies detailing these aspects for this compound in model systems were not found in the provided search results.
Further research specifically designed to investigate the influence of this compound on host-microbe interactions in relevant model systems is necessary to provide comprehensive data and detailed findings for this section.
Advanced Analytical and Methodological Approaches for Antibiotic P42 1 Research
Spectroscopic and Chromatographic Techniques for Research Characterization
Spectroscopic and chromatographic methods play a pivotal role in the isolation, purification, and structural elucidation of Antibiotic P42-1 and related compounds. These techniques enable researchers to analyze the complex mixtures obtained from natural sources and determine the precise chemical structure of the active constituents.
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and purification of antibiotics from complex matrices researchgate.netnih.gov. LC-MS, which couples the separation power of liquid chromatography with the analytical capabilities of mass spectrometry, is particularly valuable for the detection, identification, and characterization of antibiotics and their derivatives sjtu.edu.cnnih.govasm.orgresearchgate.net. LC-MS analysis has been successfully employed to detect albofungin (B1666813) (compound 1) and chloroalbofungin (B1237057) (compound 2) in bacterial cultures, often monitored by UV absorption at 280 nm researchgate.netfrontiersin.org. This hyphenated technique allows for the determination of the molecular weight and fragmentation pattern of the compound, providing crucial information for structural confirmation and the identification of related metabolites or impurities. Preparative HPLC has also been utilized for the purification of albofungin derivatives nih.gov.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of complex natural products like this compound nih.govsjtu.edu.cnnih.govresearchgate.netphysionet.orgfrontiersin.org. Both 1D and 2D NMR techniques, including ¹H NMR, ¹³C NMR, HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and COSY (Correlation Spectroscopy), are applied to determine the arrangement of atoms and functional groups within the molecule nih.govnih.govresearchgate.net. These experiments provide comprehensive information about the connectivity and spatial relationship of atoms, allowing for the unambiguous assignment of signals and the confirmation or determination of the compound's planar structure nih.govresearchgate.net. For instance, comparisons of the ¹H and ¹³C NMR spectra of albofungin derivatives with known albofungin have been used to identify structural variations, such as the presence or absence of a methoxy (B1213986) group nih.gov.
Infrared Spectroscopy (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is used in the characterization of antibiotics, providing information about the functional groups present in the molecule through the absorption of infrared radiation google.comsjtu.edu.cnresearchgate.net. UV-Visible (UV-Vis) spectroscopy is another valuable technique for the characterization of antibiotics, particularly those containing chromophores that absorb light in the UV-Vis region google.comsjtu.edu.cnresearchgate.net. Polycyclic xanthone (B1684191) natural products, including albofungin, exhibit characteristic UV-Vis absorption profiles typically ranging from 210 to 600 nm sjtu.edu.cn. UV λmax values for Albofungin A have been reported at 227, 252, 300, and 376 nm in methanol (B129727) nih.gov. UV-Vis spectroscopy is also routinely used for quantitative analysis and for monitoring the presence of compounds during chromatographic separation researchgate.netfrontiersin.orgfrontiersin.org.
Bioassays for Antimicrobial Activity Assessment
Evaluating the biological activity of this compound is critical to understanding its potential as an antimicrobial agent. Various bioassays are employed to determine its efficacy against different microorganisms and to investigate its mechanism of action.
Disk Diffusion and Broth Microdilution Methods
The disk diffusion method, also known as the Kirby-Bauer method, is a widely standardized qualitative or semi-quantitative technique used to assess the antimicrobial susceptibility of bacteria to a compound researchgate.netrsc.orgworldscientific.comnih.govresearchgate.net. In this method, a paper disk impregnated with a known concentration of the antibiotic is placed on an agar (B569324) plate inoculated with the test microorganism. The presence and size of a zone of inhibition around the disk indicate the degree of antimicrobial activity worldscientific.comnih.gov.
The broth microdilution method is a quantitative technique considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent researchgate.netasm.orgresearchgate.net. This method involves preparing serial dilutions of the antibiotic in a liquid growth medium and inoculating each dilution with a standardized number of test microorganisms. The MIC is defined as the lowest concentration of the antibiotic that inhibits visible growth of the microorganism after a defined incubation period nih.gov. Studies on albofungin and its derivatives have utilized the broth microdilution method to determine their MIC values against various Gram-positive and Gram-negative bacteria worldscientific.com.
Table 1: Minimum Inhibitory Concentrations (MIC) of Albofungin and Derivatives Against Select Bacterial Strains nih.gov
| Compound | Staphylococcus aureus ATCC 29213 (µg/mL) | Klebsiella pneumoniae NRRL-B-3521 (µg/mL) | Acinetobacter baumannii B-65371 (µg/mL) | Enterobacter cloacae NRRL-B-425 (µg/mL) |
| Albofungin (3) | 0.06 | 2 | 4 | 4 |
| Albofungin A (1) | 0.03 | 1 | 2 | 2 |
| Chloroalbofungin (4) | 0.125 | 8 | 16 | 16 |
| Albofungin B (2) | 0.25 | 8 | 16 | 16 |
Note: Data extracted from a research study on albofungin derivatives. nih.gov
In addition to inhibiting bacterial growth, albofungins have also demonstrated potent antibiofilm activities against both Gram-positive and Gram-negative bacteria worldscientific.comnih.gov. The Minimum Biofilm Inhibitory Concentration (MBIC) is a related metric used to quantify the concentration required to inhibit biofilm formation worldscientific.com.
Advanced High-Throughput Screening Methodologies
Molecular Biology Techniques in Mechanism and Resistance Studies
Molecular biology techniques provide powerful tools for dissecting the complex interactions between antibiotics and bacterial cells. These methods allow researchers to investigate gene expression patterns, identify critical genes involved in susceptibility or resistance, and elucidate the metabolic pathways affected by the antibiotic.
Gene Expression Analysis (e.g., RNA-seq, qPCR)
Gene expression analysis techniques, such as RNA sequencing (RNA-seq) and quantitative polymerase chain reaction (qPCR), are fundamental in understanding how bacteria respond to antibiotic exposure at the transcriptional level. RNA-seq provides a comprehensive view of the entire transcriptome, identifying all RNA molecules present in a sample, while qPCR is used to quantify the expression of specific genes of interest. cd-genomics.comthe-scientist.com
These methods can reveal which genes are up-regulated or down-regulated in the presence of this compound, providing clues about the cellular pathways involved in the antibiotic's mechanism of action or the bacterial resistance response. For instance, changes in the expression of genes encoding efflux pumps, target modification enzymes, or components of cell wall synthesis pathways can indicate potential resistance mechanisms. reactgroup.org Studies have shown that RNA-seq can identify differentially expressed genes in bacteria treated with antibiotics, and these findings can be validated using RT-qPCR. mdpi.comnih.govfrontiersin.org
While specific data tables detailing gene expression changes in response to this compound were not found in the search results, the general application of these techniques in antibiotic research is well-established. For example, comparative transcriptome analysis using RNA-seq and RT-qPCR has been used to reveal differentially expressed genes related to antimicrobial properties and resistance in Staphylococcus aureus mdpi.com. Another study validated RNA-seq data with qPCR to assess gene expression changes in S. pneumoniae under antibiotic treatment nih.gov.
Mutagenesis and Gene Knockout Studies
Mutagenesis and gene knockout studies are crucial for determining the function of specific genes in the context of antibiotic susceptibility and resistance. By selectively inactivating or modifying genes, researchers can observe the resulting phenotypic changes, such as altered sensitivity to this compound. researchgate.net
Gene knockout, often achieved through techniques like homologous recombination, involves deleting or disrupting a specific gene, rendering it non-functional. researchgate.netaddgene.orgnih.gov If knocking out a particular gene increases a bacterium's resistance to this compound, it suggests that the gene product was involved in the antibiotic's uptake or action. Conversely, if knocking out a gene leads to increased susceptibility, the gene product might have played a role in intrinsic resistance or protection against the antibiotic. osti.gov
Mutagenesis, which introduces random or targeted changes in the DNA sequence, can also identify genes or specific genetic loci that confer resistance. reactgroup.org For example, mutations in genes encoding the antibiotic's target protein can reduce the antibiotic's binding affinity and lead to resistance. researchgate.net Studies have utilized gene knockout collections to systematically explore gene-antibiotic interactions and identify genes whose inactivation potentiates antibiotic efficacy. osti.gov
While direct research findings on mutagenesis and gene knockout specifically for this compound were not available in the provided search results, these techniques are standard practice in the field of antibiotic resistance research to identify and validate the roles of specific genes. The development of resistance to antibiotics can occur through acquired mutational changes that affect drug uptake, activate efflux mechanisms, or modify metabolic pathways. nih.gov
Proteomics and Metabolomics for Pathway Elucidation
Proteomics and metabolomics provide insights into the cellular state at the protein and metabolite levels, respectively. When applied to antibiotic research, these techniques can help elucidate the biochemical pathways affected by this compound and identify potential biomarkers of its activity or resistance. mdpi.comufrrj.brnih.gov
Proteomics involves the large-scale study of proteins, including their abundance, modifications, and interactions. By comparing the proteomes of bacteria treated and untreated with this compound, researchers can identify proteins whose levels change in response to the antibiotic. These proteins may be directly involved in the antibiotic's mechanism, cellular stress responses, or resistance mechanisms. ufrrj.br
Metabolomics focuses on the comprehensive analysis of metabolites, the small molecules involved in metabolic processes. Changes in metabolite profiles upon exposure to this compound can indicate which metabolic pathways are being targeted or altered in response to the antibiotic. nih.govfrontiersin.org For example, perturbations in pathways related to cell wall synthesis, protein synthesis, or energy metabolism could be indicative of the antibiotic's mechanism of action. nih.gov
Integrating proteomics and metabolomics data can provide a more complete picture of the cellular response to this compound, revealing the interplay between gene expression, protein production, and metabolic activity. This multi-omics approach can help in the comprehensive elucidation of the antibiotic's mechanism and the complex pathways involved in resistance. Studies have demonstrated the utility of untargeted metabolomics in revealing key pathways responsible for the synergistic killing of bacteria by antibiotic combinations. nih.gov Integrated proteomics and metabolomics analyses have also been used to understand cellular responses to various stimuli, including environmental factors. mdpi.comnih.govfrontiersin.org
Emerging Research Frontiers and Future Directions for Antibiotic P42 1
Exploration of Novel Therapeutic Targets Based on Antibiotic P42-1 Research
Research into novel therapeutic targets is a critical aspect of developing new antibiotics, particularly in overcoming the increasing challenge of antimicrobial resistance amazon.commdpi.comijper.org. While specific research directly linking this compound to the identification of new targets was not prominently featured in the reviewed literature, the general pursuit of novel targets is a key frontier. This involves understanding essential bacterial processes and identifying the molecular components that can be selectively inhibited by antimicrobial agents amazon.com. Examples of novel targets being explored include bacterial signal transduction systems, lipid biosynthesis pathways, and structural components crucial for bacterial viability amazon.commdpi.com. The post-genomic era has significantly aided this by uncovering numerous potential targets through advances in bacterial genomics and molecular biology mdpi.com. Future research on this compound could potentially contribute to identifying or validating new targets if its mechanism of action is distinct from existing antibiotics.
Repurposing and Derivatization Strategies for Broader Applications (non-clinical)
Drug repurposing, the strategy of finding new uses for existing drugs, and derivatization, the modification of a compound's structure, are increasingly attractive avenues in antibiotic research nih.govnih.gov. These approaches can potentially expedite the development process by leveraging compounds with known safety profiles or by enhancing the properties of existing antimicrobial scaffolds nih.gov. While specific non-clinical repurposing or derivatization strategies for this compound were not detailed in the available information, these strategies are broadly applicable in the field. Repurposing could involve investigating the activity of this compound against a wider range of pathogens or exploring non-clinical applications where its antimicrobial properties might be beneficial. Derivatization could aim to improve its efficacy, reduce potential off-target effects, or alter its pharmacokinetic properties. The concept of using compounds as "antibiotic adjuvants" to enhance the activity of existing antibiotics is also a relevant repurposing strategy nih.gov.
Integration of Computational and Artificial Intelligence Approaches in this compound Discovery
Addressing Challenges in Antimicrobial Research and Development for New Compounds
The development of new antimicrobial compounds faces numerous significant challenges, including scientific, economic, and regulatory hurdles reactgroup.orgnih.govmdpi.comnih.govnih.gov. Scientifically, there are difficulties in identifying truly novel targets and compounds that can overcome existing resistance mechanisms nih.gov. The yield of antibacterial drugs in the discovery stage has traditionally been lower compared to other drug classes, with unresolved scientific challenges such as penetration, efflux, and managing toxicity contributing to high failure rates reactgroup.org. Economically, the traditional market-based model often provides insufficient incentives for pharmaceutical companies to invest in antibiotic research and development due to factors like the need for conservation of new antibiotics to preserve their efficacy nih.govnih.gov. Regulatory pathways can also be complex nih.gov. Addressing these challenges is crucial for the successful development of any new antibiotic, including potentially this compound. Initiatives aimed at incentivizing research and development and fostering collaboration are vital in overcoming these obstacles nih.gov.
Collaborative Research Initiatives and Funding Opportunities in this compound Area
Collaborative research initiatives and funding opportunities are essential for driving progress in the field of antibiotic research and development ukri.orgnih.govfrontiersin.orgthebritishacademy.ac.ukantibioticresearch.org.uk. Addressing the global threat of antimicrobial resistance requires concerted efforts across academia, industry, and public health organizations dzif.de. Various funding bodies and programs support research into new antimicrobial therapies and strategies to combat resistance ukri.orgnih.govthebritishacademy.ac.ukantibioticresearch.org.uk. These initiatives often encourage partnerships between diverse groups of researchers to leverage expertise and resources ukri.org. While specific collaborative initiatives or funding opportunities explicitly focused on this compound were not highlighted, the broader landscape of funding for antimicrobial resistance research provides potential avenues for supporting future studies on this compound. Such collaborations can facilitate the sharing of data, resources, and knowledge, accelerating the research and development pipeline for new antibiotics.
Long-Term Research Perspectives on this compound and its Analogs
Long-term research perspectives on compounds like this compound and its analogs involve sustained investigation into their fundamental properties, potential applications, and strategies to mitigate the development of resistance. This includes in-depth studies of their mechanisms of action, exploration of their spectrum of activity against a wide range of current and emerging pathogens, and the design and synthesis of analogs with improved pharmacological profiles nih.gov. Understanding the potential for resistance development is also a critical long-term perspective, guiding strategies for responsible use and the development of combination therapies nih.govleopoldina.org. The increasing global burden of antimicrobial resistance underscores the need for a continuous pipeline of new antimicrobial agents and a sustained commitment to research into compounds like this compound to ensure preparedness for future infectious disease threats leopoldina.orgwho.int.
Q & A
Basic Research Questions
Q. How can the PICO framework be applied to design an in vitro study evaluating the efficacy of Antibiotic P42-1 against Gram-negative pathogens?
- Methodological Answer : Use the PICO framework to structure the research question:
- P (Population): Gram-negative bacterial strains (e.g., E. coli, Klebsiella pneumoniae).
- I (Intervention): this compound at varying concentrations.
- C (Comparison): Standard antibiotics (e.g., ciprofloxacin) or a negative control.
- O (Outcome): Minimum inhibitory concentration (MIC), zone of inhibition, or time-kill kinetics.
This framework ensures clarity in experimental objectives and comparators, aligning with evidence-based study design principles .
Q. What are key considerations for designing a pharmacokinetic study to assess this compound’s tissue penetration in murine models?
- Methodological Answer :
- Define sampling intervals based on the drug’s half-life (e.g., 0, 2, 4, 8, 24 hours post-administration).
- Use liquid chromatography-mass spectrometry (LC-MS) for precise quantification in plasma and tissues (e.g., lung, liver).
- Control for variables like murine age, weight, and microbiome status to reduce confounding .
Advanced Research Questions
Q. How can multi-omics approaches resolve contradictory findings on this compound’s resistance mechanisms in Pseudomonas aeruginosa?
- Methodological Answer :
- Perform transcriptomics to identify upregulated efflux pumps or β-lactamase genes under sub-MIC exposure.
- Validate with proteomics to confirm protein expression changes and CRISPR-Cas9 knockouts to test mechanistic hypotheses.
- Compare results across strains with varying resistance phenotypes to isolate context-dependent mechanisms .
Q. What statistical strategies are effective for reconciling conflicting clinical trial data on this compound’s efficacy in complicated UTIs?
- Methodological Answer :
- Conduct meta-regression to explore heterogeneity (e.g., differences in patient demographics, dosing regimens).
- Apply sensitivity analyses to assess the impact of outlier studies or publication bias.
- Use Bayesian hierarchical models to pool data while accounting for variability between trials .
Q. How can mixed-methods surveys validate prescriber adherence to stewardship guidelines when using this compound in hospital settings?
- Methodological Answer :
- Develop a closed-ended questionnaire assessing knowledge (e.g., indications, resistance patterns) and practices (e.g., de-escalation protocols).
- Include Likert-scale items to measure attitudes toward guideline compliance.
- Triangulate results with retrospective prescribing data and qualitative interviews to identify systemic barriers (e.g., time constraints) .
Methodological Guidance for Data Interpretation
Q. What steps mitigate confounding in observational studies investigating this compound’s association with C. difficile infection?
- Methodological Answer :
- Adjust for time-dependent confounders (e.g., concurrent antibiotic use, hospitalization duration) via propensity score matching.
- Stratify analyses by patient risk factors (e.g., immunosuppression, prior C. difficile exposure).
- Validate findings using negative control outcomes to detect residual bias .
Q. How should researchers prioritize molecular targets for this compound combination therapy against multidrug-resistant Acinetobacter baumannii?
- Methodological Answer :
- Screen for synergy using checkerboard assays or time-kill curves with existing antibiotics (e.g., colistin).
- Apply genome-wide transposon mutagenesis to identify genes essential for P42-1 activity.
- Validate candidate targets in in vivo models using hollow-fiber infection systems to simulate human pharmacokinetics .
Evaluating Research Quality
Q. How can the FINER criteria assess the feasibility of a phase II trial testing this compound in neonatal sepsis?
- Methodological Answer :
- Feasibility : Ensure access to neonatal ICUs and ethical approval for vulnerable populations.
- Innovation : Compare P42-1 to current empiric regimens (e.g., ampicillin-gentamicin).
- Novelty : Focus on pharmacokinetic/pharmacodynamic (PK/PD) gaps in neonatal dosing.
- Ethics : Include a Data Safety Monitoring Board (DSMB) for interim analyses.
- Relevance : Align with WHO priorities for neonatal antimicrobial development .
Q. What validation protocols are critical for ensuring reproducibility in this compound’s biofilm disruption assays?
- Methodological Answer :
- Standardize biofilm growth conditions (e.g., flow rate, media composition) using CDC biofilm reactors .
- Include positive controls (e.g., azithromycin for Pseudomonas biofilms) and negative controls (untreated biofilms).
- Validate results across multiple imaging modalities (e.g., confocal microscopy, crystal violet staining) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
